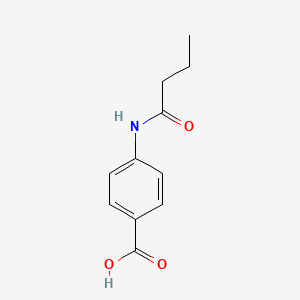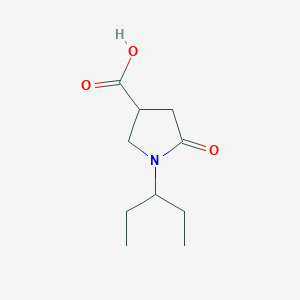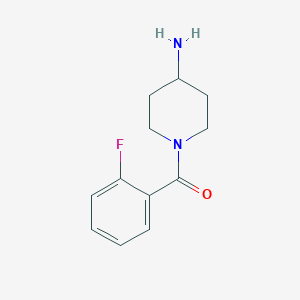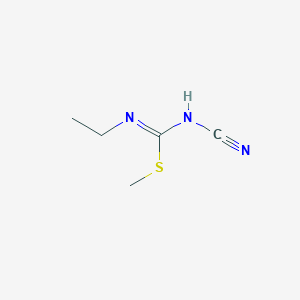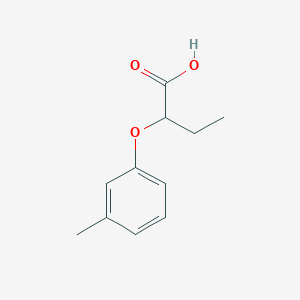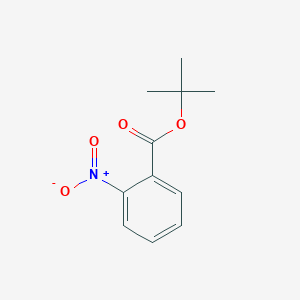
Tert-butyl 2-nitrobenzoate
Overview
Description
Tert-butyl 2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group attached to the carboxylate moiety and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 2-nitrobenzoate is a chemical compound with the linear formula C11H13NO4 It is often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
It has been used in the synthesis of n-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate . This suggests that this compound may interact with its targets through a similar mechanism, possibly acting as a reactant or catalyst in various chemical reactions.
Biochemical Pathways
Nitrobenzoate compounds have been shown to be involved in bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene . These pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Result of Action
In the synthesis of n-tert-butyl amides, the reaction of nitriles with tert-butyl benzoate resulted in the formation of n-tert-butyl amides in high yields . This suggests that this compound may have a similar effect in other reactions, contributing to the formation of specific products.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate was catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This suggests that similar conditions may influence the action of this compound in other reactions.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes facilitate the conversion of this compound into various metabolites, including salicylate and catechol. The interactions between this compound and these enzymes are crucial for its biochemical activity and subsequent metabolic processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in certain cell types, leading to changes in cell viability and function . Additionally, this compound can modulate the activity of specific signaling pathways, thereby impacting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound can bind to enzymes such as 2-nitrobenzoate-2-monooxygenase, leading to the formation of salicylate and nitrite . This binding interaction is essential for the compound’s biochemical activity and its ability to modulate metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term exposure to the compound may result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of this compound may induce oxidative stress and cellular damage, while lower doses may have minimal impact on cellular function. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including the degradation of 2-nitrobenzoate. The compound is metabolized by enzymes such as 2-nitrobenzoate-2-monooxygenase, which converts it into salicylate and nitrite . Salicylate is further metabolized by salicylate hydroxylase to form catechol, which is then cleaved by catechol-1,2-dioxygenase to produce cis,cis-muconic acid. These metabolic pathways are essential for the compound’s biochemical activity and its role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can impact its biochemical activity and cellular effects. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-nitrobenzoate can be synthesized through the esterification of 2-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-Aminobenzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitrobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-nitrobenzoate: Similar structure but with a methyl group instead of a tert-butyl group.
tert-Butyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position instead of the ortho position.
Uniqueness
Tert-butyl 2-nitrobenzoate is unique due to the steric hindrance provided by the bulky tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This steric effect can make it more selective in certain chemical transformations compared to its smaller alkyl ester counterparts .
Properties
IUPAC Name |
tert-butyl 2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGCBGCMYGTVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406635 | |
| Record name | Tert-butyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-41-6 | |
| Record name | Tert-butyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

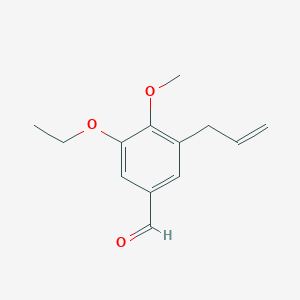
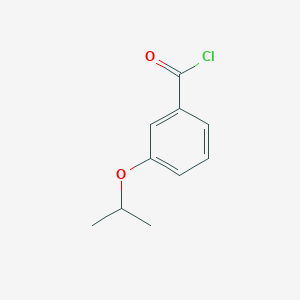
![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)
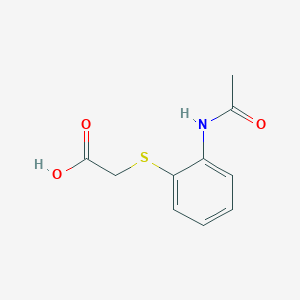


acetic acid](/img/structure/B1275947.png)

